molecular formula C18H20N2O3S B2625459 N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1421501-08-7

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2625459
CAS RN: 1421501-08-7
M. Wt: 344.43
InChI Key: KPWIMZJCRAXVLE-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is used in various fields such as pharmacology, biochemistry, and physiology.

Scientific Research Applications

Synthesis Methodology N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide and its derivatives can be synthesized through various chemical reactions. A notable method includes the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides. This process is operationally simple, high yielding, and provides a useful formula for both anthranilic acid derivatives and oxalamides, indicating its significance in the synthesis of complex oxalamide compounds (Mamedov et al., 2016).

Catalytic Activities The molecule and its related compounds have shown potential in catalyzing various chemical reactions. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, especially with less reactive (hetero)aryl chlorides. This highlights the compound's ability to facilitate complex chemical transformations in a broad range of substrates, yielding products in good to excellent yields (De, Yin, & Ma, 2017). Additionally, another research identified N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as an effective ligand for copper‐catalyzed C−O cross‐couplings, indicating its utility in preparing biarylethers and phenols under mild conditions (Chan et al., 2019).

Polymer Synthesis The molecule also finds applications in the synthesis of conducting polymers. Research has shown the electrochemical copolymerization of thiophene derivatives with other compounds, leading to copolymers characterized by various analytical techniques. The synthesized copolymers, through their distinct properties, highlight the molecule's role in developing new materials with potential applications in various fields (Turac, Sahmetlioglu, & Toppare, 2014).

properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-16(19-11-15-7-4-10-24-15)17(22)20-12-18(23,14-8-9-14)13-5-2-1-3-6-13/h1-7,10,14,23H,8-9,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWIMZJCRAXVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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